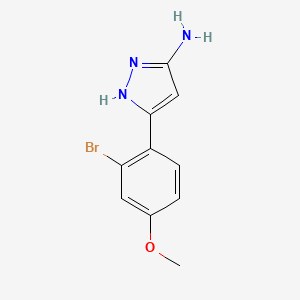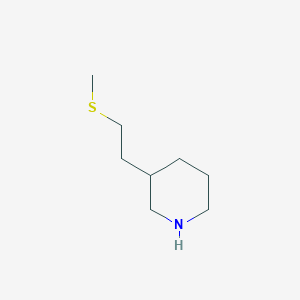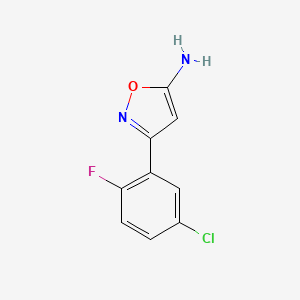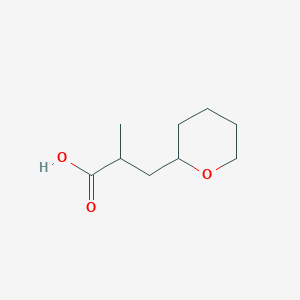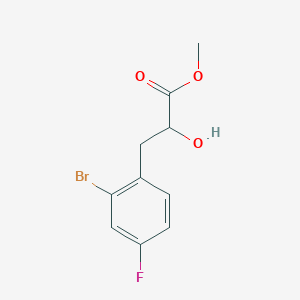
Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of alternative catalysts such as solid acid catalysts can also be explored to make the process more environmentally friendly.
Types of Reactions:
Oxidation: The hydroxy group in this compound can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Methyl 3-(2-bromo-4-fluorophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its potential use in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The hydroxy and ester groups also play a role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate
- Methyl 3-(2-bromo-4-chlorophenyl)-2-hydroxypropanoate
- Methyl 3-(2-bromo-4-methylphenyl)-2-hydroxypropanoate
Comparison: Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The combination of these atoms also enhances its potential as a pharmaceutical intermediate and in other scientific applications.
Eigenschaften
Molekularformel |
C10H10BrFO3 |
|---|---|
Molekulargewicht |
277.09 g/mol |
IUPAC-Name |
methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)4-6-2-3-7(12)5-8(6)11/h2-3,5,9,13H,4H2,1H3 |
InChI-Schlüssel |
VUDIMAJWCQMKQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(C=C(C=C1)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


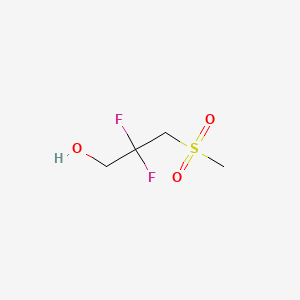
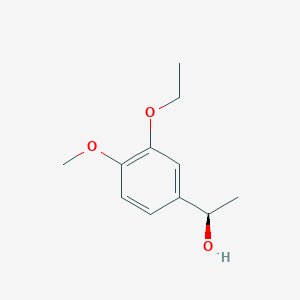
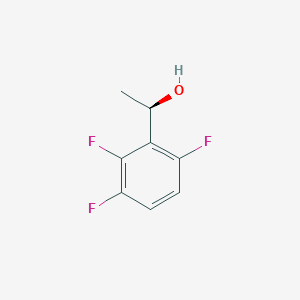
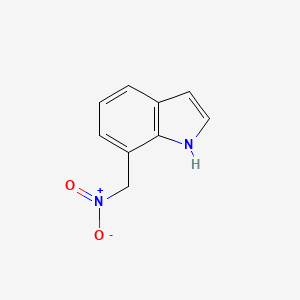
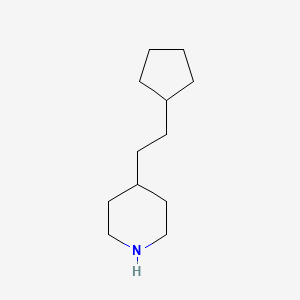
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)




